Nitrite Detection Sensitivity: 2,3-Diaminonaphthalene vs. Griess Assay (50–100× Improvement)
In direct comparison with the widely used Griess assay for nitrite detection, the 2,3-diaminonaphthalene (DAN) fluorometric method demonstrates a 50- to 100-fold improvement in sensitivity. The detection limit for the Griess assay is 1 mM (1,000,000 nM), whereas the DAN method achieves detection limits in the range of 10–50 nM under comparable conditions . This sensitivity differential is critical for applications requiring quantitation of basal nitrite levels in biological matrices where concentrations typically fall in the 100–200 nM range [1].
| Evidence Dimension | Detection limit for nitrite (NO₂⁻) |
|---|---|
| Target Compound Data | 10–50 nM |
| Comparator Or Baseline | Griess assay: 1 mM (1,000,000 nM) |
| Quantified Difference | 50–100× lower detection limit (improved sensitivity) |
| Conditions | Acidic reaction medium (pH ~2), room temperature, fluorescence measurement at alkaline pH (≥10), excitation 365 nm, emission 410–450 nm |
Why This Matters
Selection of DAN over the Griess reagent is mandatory for laboratories requiring detection and quantification of physiological nitrite concentrations (low nanomolar range) without sample preconcentration.
- [1] Wang X, et al. A fast and sensitive method for the determination of nitrite in human plasma by capillary electrophoresis with fluorescence detection. Talanta. 2012;97:142-144. View Source
